

An In-depth Technical Guide to the Physical and Chemical Properties of Asperflavin

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Compound of Interest

Compound Name: Asperflavin

Cat. No.: B1258663

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Introduction

Asperflavin is a naturally occurring compound that has garnered interest within the scientific community for its notable biological activities.^{[1][2]} Initially isolated from the fungus *Aspergillus flavus*, it has also been identified in various marine-derived fungi, such as *Eurotium amstelodami*.^{[1][3]} Structurally, **Asperflavin** is classified as a dihydroanthracenone derivative.^[4] This technical guide provides a comprehensive overview of the physical and chemical properties of **Asperflavin**, its experimental protocols for isolation and characterization, and its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Asperflavin** are summarized below.

Property	Value	Reference
Appearance	Greenish amorphous powder	[5][6]
Molecular Formula	C ₁₆ H ₁₆ O ₅	[4][5][7]
Molecular Weight	288.29 g/mol	[4][7]
Monoisotopic Mass	288.09977361 Da	[7]
IUPAC Name	(3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-2,4-dihydroanthracen-1-one	[4]
CAS Number	38371-01-6	[4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **Asperflavin**.

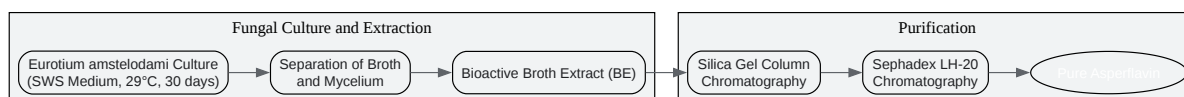
Spectroscopy	Data	Reference
ESI-MS	m/z: 287 [M - H] ⁻	[5][6]
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 6.78 (1H, s, H-10), 6.54 (1H, d, J = 2.0, H-5), 6.42 (1H, d, J = 2.0, H-7), 3.84 (3H, s, CH ₃ O-8), 2.95 (2H, s, H-4), 2.85 (1H, d, J = 16.9, H-2a), 2.79 (1H, d, J = 16.9, H-2b), 1.26 (3H, s, CH ₃ -3)	[6]
¹³ C-NMR (100 MHz, DMSO-d ₆)	δ 203.2 (C-1), 165.0 (C-9), 161.2 (C-8), 160.6 (C-6), 141.6 (C-10a), 137.8 (C-4a), 115.7 (C-10), 108.8 (C-8a), 108.1 (C-9a), 101.9 (C-5), 97.8 (C-7), 69.4 (C-3), 55.7 (CH ₃ O-8), 51.5 (C-2), 42.7 (C-4), 28.9 (CH ₃ -3)	[5]

Experimental Protocols

Isolation and Purification of Asperflavin from Eurotium amstelodami

The following protocol outlines the bioassay-guided isolation of **Asperflavin** from the marine-derived fungus *Eurotium amstelodami*.^{[1][6]}

- **Fungal Culture:** The *E. amstelodami* strain (015-2) is cultured in a liquid medium (SWS) containing soytone (0.1%), soluble starch (1.0%), and seawater (100%) in flasks. The culture is maintained under static conditions at 29°C for 30 days.^[1]
- **Extraction:** The culture broth and mycelium are separated. The broth extract (BE) is prepared for further purification, as it exhibits higher inhibitory activity against nitric oxide (NO) production.^{[1][6]}
- **Chromatographic Separation:**
 - **Silica Gel Column Chromatography:** The crude broth extract is subjected to silica gel column chromatography to fractionate the components.
 - **Sephadex LH-20 Chromatography:** The fractions showing biological activity are further purified using Sephadex LH-20 column chromatography to yield pure **Asperflavin**.^[6]



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*Isolation and Purification Workflow for **Asperflavin**.*

Structural Characterization

The purified **Asperflavin** is subjected to spectroscopic analysis for structural elucidation.

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used in negative ion mode to determine the molecular weight and molecular formula.[\[5\]](#)[\[6\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra are recorded to determine the chemical structure, including the connectivity of atoms and stereochemistry.[\[5\]](#)[\[6\]](#)

Biological Activity and Signaling Pathways

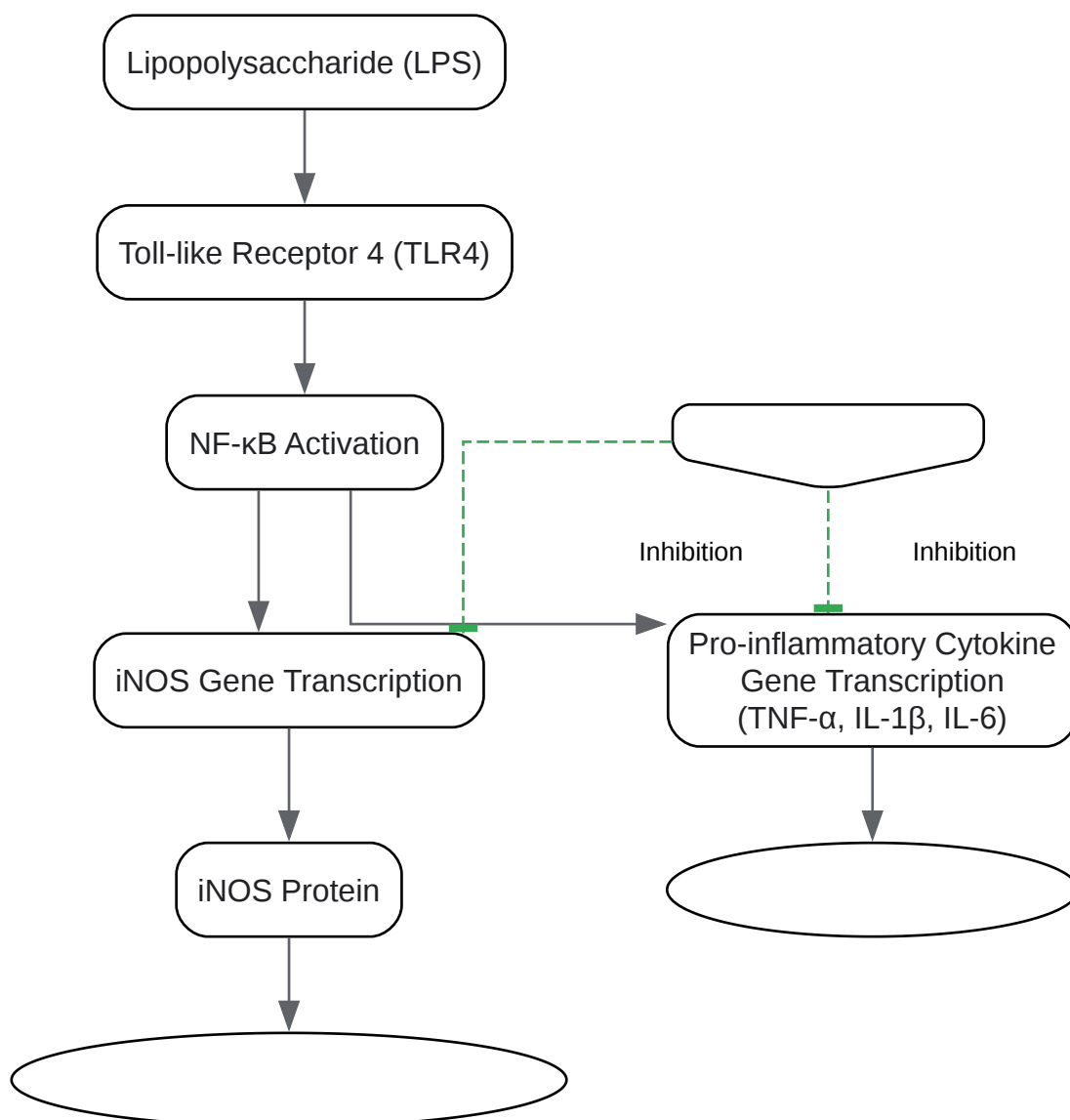
Asperflavin has demonstrated significant anti-inflammatory properties.[\[1\]](#)[\[2\]](#) It effectively inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[\[1\]](#)[\[5\]](#)

Anti-inflammatory Effects

- **Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production:** **Asperflavin** significantly suppresses the production of NO and PGE₂ in a dose-dependent manner.[\[1\]](#)[\[5\]](#)
- **Suppression of Pro-inflammatory Cytokines:** The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6), is markedly inhibited by **Asperflavin**.[\[1\]](#)[\[2\]](#)

Signaling Pathway

The anti-inflammatory mechanism of **Asperflavin** involves the modulation of specific signaling pathways. Western blot analysis has revealed that **Asperflavin** significantly suppresses the expression of inducible nitric oxide synthase (iNOS), while having a less pronounced effect on cyclooxygenase-2 (COX-2).[\[2\]](#)[\[5\]](#) This suggests that **Asperflavin**'s primary anti-inflammatory action is mediated through the inhibition of the iNOS pathway.



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*Proposed Anti-inflammatory Signaling Pathway of **Asperflavin**.*

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